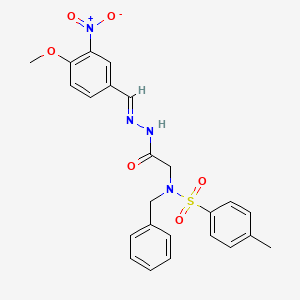
N-(2-Fluorophenyl)-2-(4-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenyl)-2-(4-formylphenoxy)acetamide, commonly known as FFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FFA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 311.31 g/mol.
Applications De Recherche Scientifique
FFA has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. FFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that are involved in inflammation and pain. FFA has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Mécanisme D'action
FFA exerts its effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that are involved in inflammation and pain. FFA also activates the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
FFA has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been found to induce apoptosis in cancer cells in vitro and in vivo. FFA has been shown to have low toxicity and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
FFA has several advantages for lab experiments. It is easy to synthesize and has low toxicity, making it a safe compound to work with. FFA has been extensively studied and its mechanism of action is well-understood. However, FFA has some limitations for lab experiments. It is a relatively new compound and its full potential has not yet been explored. The synthesis of FFA is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of FFA. One area of research is the development of FFA derivatives with improved pharmacological properties. Another area of research is the investigation of FFA as a potential treatment for various inflammatory and cancer-related diseases. FFA could also be studied in combination with other drugs to enhance its therapeutic effects. Overall, FFA has great potential for further research and development.
Méthodes De Synthèse
FFA can be synthesized using a simple one-pot reaction between 2-fluoroaniline and 4-formylphenol. The reaction is carried out in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by recrystallization to obtain pure FFA.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-13-3-1-2-4-14(13)17-15(19)10-20-12-7-5-11(9-18)6-8-12/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGLXFOHGNUWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7686436.png)
![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)








